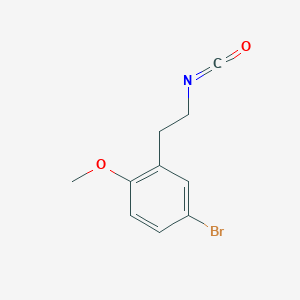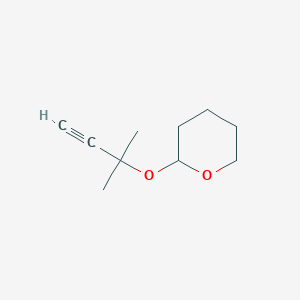
2-Diethoxyphosphorylethylbenzene
Overview
Description
Scientific Research Applications
Crystalline Covalent Organic Frameworks
Research on covalent organic frameworks (COFs) highlights the development of materials with extended two-dimensional porous frameworks, which are highly crystalline and demonstrate excellent chemical and thermal stability. These materials, linked through hydrazone bonds, offer potential applications in gas storage, separation technologies, and catalysis due to their porosity and stability (Uribe-Romo et al., 2011).
Pyrolysis for Biomass Analysis
The closed system pyrolysis of methoxyphenols serves as a method to study the chemical changes in lignin, a major component of biomass. This process helps in understanding the thermal alteration of lignin, offering insights into biomass conversion technologies and the production of renewable energy sources (Vane & Abbott, 1999).
Corrosion Inhibition
Studies on 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for metals in acidic environments reveal their potential in protecting industrial equipment. Such research is crucial for extending the life of metal components in corrosive environments, indicating the broader application of similar chemical compounds in material science (Verma, Quraishi, & Singh, 2015).
Antioxidant Properties of Pyroligneous Acid
The isolation and characterization of polyphenols from pyroligneous acid, demonstrating significant antioxidant activities, suggest potential applications in food preservation, pharmaceuticals, and cosmetic industries. Such research underscores the importance of natural compounds in developing health-related applications (Loo, Jain, & Darah, 2008).
Electropolymerization for Biosensor Development
The electropolymerization of hydroxybenzene and aminobenzene isomers on electrodes, incorporating oxidase enzymes, leads to the creation of interference-free electrochemical biosensors. This application is crucial for the development of sensitive, selective, and stable sensors for environmental monitoring, healthcare, and food quality assessment (Carelli, Chiarotto, Curulli, & Palleschi, 1996).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Diethoxyphosphorylethylbenzene are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and compounds can affect these pathways by interacting with enzymes or other proteins involved in the reactions .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would typically be observed as changes in cellular function or structure as a result of the compound’s interaction with its targets.
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound behaves in a biological system .
properties
IUPAC Name |
2-diethoxyphosphorylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXGRJPJMNUCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392567 | |
| Record name | Diethyl 2-phenylethyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54553-21-8 | |
| Record name | Diethyl 2-phenylethyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)






![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)


